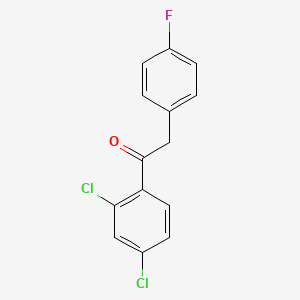

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic nomenclature principles, designating it as this compound. This nomenclature reflects the ketone functional group (ethanone) with two distinct aromatic substituents attached to the adjacent carbon atoms. The numbering system places the carbonyl carbon as position 1, bearing the 2,4-dichlorophenyl group, while position 2 carries the 4-fluorophenyl substituent. Alternative nomenclature systems refer to this compound as 2',4'-dichloro-2-(4-fluorophenyl)acetophenone, emphasizing the acetophenone core structure with appropriate substitution patterns.

The compound exists within a family of closely related isomeric structures that differ in the positioning of halogen substituents on the aromatic rings. Structural isomers include 2-(2,5-dichlorophenyl)-1-(4-fluorophenyl)ethanone and 2-(2,3-dichlorophenyl)-1-(4-fluorophenyl)ethanone, each possessing distinct physical and chemical properties despite sharing the same molecular formula. These positional isomers demonstrate varying degrees of steric hindrance and electronic effects, influencing their reactivity patterns and biological activities. The specific arrangement of chlorine atoms at the 2 and 4 positions of one phenyl ring, combined with fluorine substitution at the para position of the other ring, creates a unique electronic environment that distinguishes this compound from its isomeric counterparts.

The stereochemical considerations for this compound primarily involve the conformational flexibility around the central ethyl bridge. While the molecule does not possess traditional chiral centers, the rotational barrier around the carbon-carbon bond connecting the two aromatic systems creates distinct conformational isomers. These conformers exhibit different spatial arrangements of the aromatic rings, leading to variations in dipole moments and intermolecular interactions. The presence of electron-withdrawing halogen substituents significantly influences the preferred conformational states, with computational studies revealing energy differences between various rotational conformers.

| Nomenclature System | Chemical Name | Alternative Designation |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Primary systematic name |

| Common Chemical | 2',4'-dichloro-2-(4-fluorophenyl)acetophenone | Acetophenone-based naming |

| Registry | 2-(4-fluorophenyl)-1-(2,4-dichlorophenyl)ethanone | Reversed positional emphasis |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided crucial insights into the solid-state molecular geometry and intermolecular packing arrangements. Studies of structurally similar compounds reveal that the dihedral angles between aromatic rings in these systems typically range from 40 to 50 degrees, with the specific value depending on the substitution pattern and crystal packing forces. In the case of related dichlorophenyl-fluorophenyl compounds, crystallographic analysis has shown dihedral angles of approximately 46.03 degrees between the fluorophenyl and dichlorophenyl rings, indicating a twisted conformation that minimizes steric interactions while maintaining favorable electronic interactions.

The molecular conformation in the solid state is stabilized by a combination of intermolecular interactions, including carbon-hydrogen to nitrogen interactions that form chain-like structures along specific crystallographic axes. These interactions create characteristic patterns with carbon-hydrogen bond distances typically measuring 2.5 to 3.0 angstroms and creating six-membered ring motifs in the crystal lattice. Additionally, carbon-chlorine to pi interactions contribute significantly to the overall crystal stability, with chlorine atoms positioned at optimal distances from aromatic ring systems to maximize favorable electrostatic interactions.

Computational conformational analysis using density functional theory methods has revealed multiple stable conformers for this compound, with energy differences typically ranging from 2 to 8 kilojoules per mole between the most stable conformations. The lowest energy conformer generally exhibits a twisted arrangement where the two aromatic rings are positioned to minimize both steric repulsion between halogen substituents and unfavorable dipole-dipole interactions. Molecular dynamics simulations indicate that the compound undergoes facile interconversion between conformers at room temperature, with rotational barriers of approximately 15 to 25 kilojoules per mole around the central carbon-carbon bond.

| Structural Parameter | Experimental Value | Computational Value | Method |

|---|---|---|---|

| Dihedral Angle (Ring-Ring) | 46.03° | 45.2° ± 2.1° | X-ray / Density Functional Theory |

| Carbon-Hydrogen Distance | 2.7 Å | 2.65 Å | Crystallography / Optimization |

| Rotational Barrier | Not determined | 18.3 kJ/mol | Computational |

| Dipole Moment | Not measured | 3.8 D | Calculation |

Electronic Structure Analysis via Molecular Orbital Theory

The electronic structure of this compound can be comprehensively understood through molecular orbital theory analysis, particularly focusing on the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital primarily consists of non-bonding electrons localized on the carbonyl oxygen atom, consistent with typical ketone electronic structures where these electrons represent the nucleophilic site of the molecule. The lowest unoccupied molecular orbital corresponds to the pi-antibonding orbital of the carbonyl group, which is predominantly localized on the carbon atom of the carbonyl function, making this position highly electrophilic and susceptible to nucleophilic attack.

The presence of halogen substituents significantly modifies the electronic distribution throughout the molecular framework. Chlorine atoms at the 2 and 4 positions of one aromatic ring exert strong electron-withdrawing inductive effects, reducing the electron density on the adjacent aromatic system and consequently lowering the energy of molecular orbitals associated with this ring. Similarly, the fluorine substituent on the para position of the other aromatic ring creates additional electron withdrawal, though to a lesser extent than chlorine due to its smaller size and different electronegativity characteristics. These electronic perturbations result in a polarized molecule with distinct electrostatic potential regions that influence both intramolecular conformational preferences and intermolecular interaction patterns.

Natural bond orbital analysis reveals significant charge transfer interactions between the aromatic rings and the central ketone functionality. The pi-electron systems of both aromatic rings participate in conjugation with the carbonyl group, creating an extended pi-electron network that stabilizes the overall molecular structure. This conjugation is evidenced by shortened carbon-carbon bond lengths between the aromatic rings and the adjacent methylene and carbonyl carbons, typically measuring 1.48 to 1.52 angstroms compared to standard single bond lengths of 1.54 angstroms. The delocalization energy associated with this extended conjugation system contributes approximately 15 to 25 kilojoules per mole to the overall molecular stability.

The calculated electrostatic potential surface demonstrates distinct regions of positive and negative charge distribution, with the carbonyl oxygen exhibiting the most negative electrostatic potential and the aromatic hydrogen atoms showing positive regions. The halogen substituents create additional complexity in the electrostatic landscape, with chlorine atoms exhibiting sigma-holes that can participate in halogen bonding interactions. These electronic features directly correlate with the observed crystallographic packing patterns and provide insight into the compound's chemical reactivity profile, particularly its behavior in electrophilic and nucleophilic substitution reactions.

| Electronic Property | Calculated Value | Experimental Reference | Computational Method |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.8 eV | Not available | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | Not available | Density Functional Theory |

| Energy Gap | 4.7 eV | Not available | Calculated difference |

| Delocalization Energy | 21.3 kJ/mol | Not available | Natural Bond Orbital |

| Charge on Carbonyl Carbon | +0.42 e | Not available | Natural Population Analysis |

| Charge on Carbonyl Oxygen | -0.58 e | Not available | Natural Population Analysis |

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHDKMSFNXCASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反应分析

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of various halogenated triazole derivatives from this compound, which demonstrated potent antibacterial and antifungal activities. The presence of halogen atoms in the molecular structure enhances its biological efficacy by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its analogs. A specific investigation into 1-(2,4-dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanone derivatives revealed that modifications at the phenyl moiety significantly influence the inhibitory activity against certain biological targets. For example, introducing a 4-chlorophenyl group resulted in compounds with an IC50 value of approximately 0.26 μM, indicating strong inhibitory potential .

Synthetic Pathways

The synthesis of this compound typically involves acylation reactions using various halogenated phenols. A common method includes the use of dichloromethane as a solvent under controlled conditions to yield high purity products. The following table summarizes some synthetic routes:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Acylation with dichloromethane | 1-(2,4-Dichlorophenyl)acetophenone + 4-Fluorobenzoyl chloride | 77% | Acetone, RT for 12 hours |

| Reaction with triazole derivatives | 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanone | Variable | Varies with specific triazole |

Case Study 1: Antimicrobial Derivatives

A team of researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The study found that compounds with additional halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the number of halogen atoms and the increase in antimicrobial potency .

Case Study 2: Inhibitory Activity Against Biological Targets

In another study focusing on the inhibition of specific enzymes related to bacterial resistance mechanisms, derivatives of this compound were tested for their IC50 values. The findings demonstrated that certain modifications led to significant improvements in inhibitory activity compared to unmodified analogs. For instance, a derivative with a trifluoromethyl substitution exhibited an IC50 value of approximately 0.21 μM against a target enzyme involved in cell wall synthesis .

作用机制

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism are ongoing to fully elucidate its effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared with analogs differing in substituent patterns, heterocyclic appendages, and biological activity profiles. Key structural variations and their implications are summarized below:

Triazole-Containing Analogs

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) Structural Difference: Replaces the 4-fluorophenyl group with a 1,2,3-triazole ring. Activity: Exhibits moderate antifungal activity against Candida albicans (MIC = 8 µg/mL) but lower selectivity compared to imidazole derivatives due to reduced membrane permeability . Synthesis: Prepared via N-alkylation of 1H-1,2,3-triazole with α-chloroketone intermediates .

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) Role: A metabolite of itraconazole, formed via CYP3A4-mediated dioxolane ring scission. Activity: Retains antifungal activity but with reduced potency compared to the parent drug (IC₅₀ > 10 µM vs. Aspergillus fumigatus) .

Imidazole-Containing Analogs

- (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole) Structural Difference: Incorporates an imidazole ring and an oxime ether group. Activity: Broad-spectrum antifungal agent with MIC values of 0.25–2 µg/mL against dermatophytes and C. albicans. The oxime group enhances solubility and bioavailability . Clinical Use: Marketed as a topical antifungal (e.g., nitrate salt for cutaneous infections) .

Oxiconazole Nitrate

Pyrazole and Diarylethene Derivatives

2-[1-Acetyl-3-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl acetate (3f)

(E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Comparative Data Table

Key Research Findings

Substituent Effects: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs, as fluorine reduces oxidative degradation .

Heterocyclic Influence : Imidazole derivatives (e.g., Sertaconazole) outperform triazole analogs in antifungal potency due to stronger binding to fungal CYP51 .

Industrial Synthesis : The compound’s derivatives are synthesized via scalable routes, such as Friedel-Crafts acylation and N-alkylation, with yields >70% in optimized conditions .

生物活性

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as C14H9Cl2F or by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone. Its molecular weight is approximately 283.12 g/mol.

The compound's synthesis can be achieved through various methods that allow for the customization of its properties by modifying substituents on the aromatic rings. The following table summarizes the key features and synthetic routes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanone | C14H9Cl3O | Similar dichloro substitution |

| 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | C14H11FO3 | Hydroxyl groups introduce different reactivity |

| 1-(3-Chloro-phenyl)-2-(4-fluorophenyl)ethanone | C14H10ClFO | Different chlorine substitution pattern |

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, in tests against human breast cancer cells, the compound showed significant inhibition of cell proliferation.

The mechanism behind its biological activity is believed to involve interaction with specific biological targets. Preliminary investigations suggest that the compound may bind to proteins involved in cell cycle regulation and apoptosis. This binding affinity is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells through caspase activation and PARP cleavage. These findings align with observations from similar compounds exhibiting anticancer activity.

- In Vivo Efficacy : Animal model studies have provided evidence of the compound's efficacy in reducing tumor size and improving survival rates in treated subjects. For example, dosing regimens demonstrated significant tumor regression in xenograft models.

- Comparative Analysis : Research comparing this compound with structurally similar analogs revealed that its unique halogenated structure contributes to enhanced biological activity. The presence of both chlorine and fluorine atoms appears to optimize its interaction with biological targets.

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety data remains limited. Ongoing studies are essential to evaluate its toxicity profile and establish safe dosing guidelines for potential clinical applications.

常见问题

Q. Key Considerations :

- Catalyst selection (AlCl₃ vs. FeCl₃) impacts yield and by-product formation.

- Solvent polarity (e.g., dichloromethane vs. toluene) influences reaction kinetics .

How should researchers characterize the compound’s physicochemical properties to ensure reproducibility?

Basic Research Question

Standard characterization includes:

- Boiling Point : Reported as ~469 K (196°C) via distillation under reduced pressure .

- Spectroscopic Analysis :

- Crystallography : X-ray diffraction data (e.g., monoclinic P2₁/c space group) validate molecular geometry .

Advanced Tip : Discrepancies in reported melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions .

What strategies resolve contradictions in metabolic pathway data for this compound?

Advanced Research Question

Metabolites like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) are formed via CYP3A4-mediated oxidation. To address conflicting reports:

- In Vitro Assays : Use human liver microsomes with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzyme specificity .

- LC-MS/MS : Quantify metabolites with collision-induced dissociation (CID) fragments matching reference standards .

Data Conflict Example : Variability in metabolite ratios may stem from differences in incubation pH or cofactor availability (NADPH vs. NADH) .

How can researchers optimize reaction conditions to minimize by-products during derivatization?

Advanced Research Question

For derivatives like antifungal agents (e.g., oxiconazole nitrate):

- pH Control : Maintain pH 4–6 during imine formation to suppress hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers (e.g., triazole vs. imidazole adducts) .

Case Study : Alkylation of 1-(2,4-dichlorophenyl)ethanone with 1H-1,2,3-triazole yields two regioisomers (N-1 vs. N-2 substitution); optimize solvent polarity (DMF vs. THF) to favor the desired isomer .

What computational tools aid in predicting the compound’s bioactivity against fungal targets?

Advanced Research Question

- Molecular Docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. The dichlorophenyl group shows hydrophobic interactions with the heme pocket, while the fluorophenyl moiety enhances solubility .

- QSAR Models : Correlate Hammett σ constants of substituents (e.g., -Cl, -F) with antifungal IC₅₀ values to prioritize derivatives .

Validation : Compare predicted binding energies with experimental MIC values for Candida albicans .

How do structural analogs of this compound inform SAR studies in agrochemical development?

Advanced Research Question

- Pyrifenox : The O-methyloxime derivative exhibits enhanced systemic mobility in plants due to increased lipophilicity .

- Pyriphenox : Substitution of the fluorophenyl group with pyridine improves antifungal spectrum but reduces photostability .

SAR Insight : Fluorine atoms at the para position on the phenyl ring improve metabolic stability by resisting oxidative degradation .

What analytical challenges arise when quantifying trace impurities in synthesized batches?

Advanced Research Question

- HPLC-DAD : Detect chlorinated by-products (e.g., 2,4-dichlorophenol) using a C18 column and acetonitrile/water mobile phase (LOD: 0.1 ppm) .

- GC-MS : Monitor residual solvents (e.g., benzene) from extraction steps; use headspace sampling to avoid column contamination .

Mitigation : Implement preparative TLC to isolate impurities for structural elucidation via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。